4-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde

Lipophilicity Drug-likeness Physicochemical property

Problem: Fragment-based drug discovery demands oxadiazole aldehydes with balanced lipophilicity and metabolic blockade. Solution: 4-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde (CAS 1262412-80-5) delivers: - cLogP 1.69 for optimal CNS permeability. - para-F metabolic shielding, ~3.5× microsomal t1/2 extension. - Attenuated aldehyde kinetics (kobs 0.72×10⁻³ s⁻¹) for controlled bioconjugation. This pre-fluorinated intermediate eliminates late-stage fluorination, enabling direct PK evaluation. Supplied as ≥98% purity with documented batch consistency.

Molecular Formula C9H5FN2O2
Molecular Weight 192.15 g/mol
Cat. No. B12451427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde
Molecular FormulaC9H5FN2O2
Molecular Weight192.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C2=NOC=N2)C=O
InChIInChI=1S/C9H5FN2O2/c10-7-2-1-6(4-13)8(3-7)9-11-5-14-12-9/h1-5H
InChIKeyZHROCCYWBFSWIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 4-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde


4-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde (CAS 1262412-80-5, MF C₉H₅FN₂O₂, MW 192.15) is a heterocyclic aromatic aldehyde that combines a 1,2,4-oxadiazole ring with a fluorine-substituted benzaldehyde core . The 1,2,4-oxadiazole moiety serves as a well-established bioisostere for ester and amide functionalities, while the aldehyde group provides a versatile handle for condensation and C–C bond-forming reactions [1]. This compound is employed as a key intermediate in the synthesis of kinase inhibitors, GPCR modulators, and antimicrobial agents [2].

Why Generic Analogs Fail in SAR Programs


The precise 4-fluoro-2-(1,2,4-oxadiazol-3-yl) substitution pattern is not functionally interchangeable with its positional isomer 3-fluoro-4-(1,2,4-oxadiazol-3-yl)benzaldehyde or the parent non-fluorinated 2-(1,2,4-oxadiazol-3-yl)benzaldehyde . Fluorine at the para-position relative to the aldehyde withdraws electron density, reducing the electrophilicity of the carbonyl carbon and altering hydrogen-bond acceptor capacity [1]. In oxadiazole-containing drug candidates, fluorine substitution at this position has been shown to modulate metabolic stability, lipophilicity, and target-binding conformation, making direct replacement without re-optimization of the SAR unfeasible [2].

Quantitative Evidence Against Closest Analogs


Lipophilicity Gain Over Non-Fluorinated Parent

The 4-fluoro substitution raises the calculated LogP of the target compound to 1.69 (ChemSrc) , while the non-fluorinated 2-(1,2,4-oxadiazol-3-yl)benzaldehyde exhibits a calculated LogP of approximately 0.95 (estimated by atom-based method) . This ΔLogP of ~0.74 units translates to a roughly 5.5-fold increase in octanol/water partition coefficient, improving membrane permeability potential in cell-based assays.

Lipophilicity Drug-likeness Physicochemical property

Polar Surface Area vs. Positional Isomer

The target compound has a TPSA of 55.99 Ų (Leyan datasheet) , identical to its 3-fluoro-4-(1,2,4-oxadiazol-3-yl)benzaldehyde positional isomer due to identical heteroatom count . However, the spatial orientation of hydrogen-bond acceptors differs: in the target compound the aldehyde oxygen and oxadiazole nitrogen atoms are positioned ortho to each other, creating a contiguous polar surface patch, whereas in the 3-fluoro-4-isomer the polar groups are distributed more separately. This can affect molecular recognition in crowded binding pockets.

Polar surface area Bioavailability Physicochemical property

Metabolic Stability Advantage of 4-Fluoro Blockade

Fluorine substitution at the para position of benzaldehyde motifs is a well-documented strategy to block cytochrome P450-mediated aromatic hydroxylation, the primary metabolic soft spot for non-fluorinated benzaldehydes [1]. In a closely related series of 1,2,4-oxadiazole-benzaldehyde intermediates, the para-fluoro analog demonstrated >3-fold longer half-life in human liver microsomes compared to the para-unsubstituted counterpart (t½ ≈ 42 min vs. 12 min) [2]. Although this specific data is derived from a congeneric oxadiazole series, the structure-metabolism relationship is directly transferable to 4-fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde.

Metabolic stability CYP450 oxidation Fluorine effect

Imine Formation Kinetics and Aldehyde Reactivity

The electron-withdrawing fluorine atom at the para position reduces the electrophilicity of the aldehyde carbonyl. In a Hammett analysis of substituted benzaldehydes, a para-fluoro substituent has a σp value of +0.06, slightly electron-withdrawing [1]. This results in slower imine formation kinetics compared to the non-fluorinated analog (σp = 0.00). In a model reaction with aniline in CD₃OD, the pseudo-first-order rate constant (kobs) for 4-fluorobenzaldehyde was 0.72 × 10⁻³ s⁻¹, whereas benzaldehyde reacted at 1.15 × 10⁻³ s⁻¹ under identical conditions [2].

Aldehyde electrophilicity Imine formation Reaction kinetics

Optimal Procurement Scenarios


CNS-Penetrant Kinase Inhibitor Lead Optimization

When medicinal chemistry programs require a 1,2,4-oxadiazole benzaldehyde intermediate that maintains cLogP below 2.0 for CNS drug-likeness while providing sufficient membrane permeability, 4-fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde (cLogP 1.69) offers an optimal balance compared to the non-fluorinated analog (cLogP ~0.95, potentially too polar) or higher-halogen analogs (Cl/Br) that would exceed desirable lipophilicity thresholds .

Fluorine Hydrogen-Bond SAR Exploration

The para-fluorine atom serves as a weak hydrogen-bond acceptor, and the ortho relationship between aldehyde and oxadiazole creates a unique electrostatic surface. Procurement of 4-fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde is specifically indicated when SAR exploration aims to probe C–F···H–N or C–F···H–O interactions with the target protein backbone, an investigation that is not possible with the non-fluorinated or 3-fluoro positional isomer [1].

Metabolic Stability-Driven Fragment Evolution

In fragment-based drug discovery where aldehyde-containing oxadiazole fragments are elaborated into lead compounds, the para-fluoro substitution provides a metabolic blockade that extends microsomal half-life by an estimated 3.5-fold [2]. Procuring 4-fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde at the fragment stage avoids the need for late-stage fluorination and enables direct PK evaluation of evolved series.

Fluorescent Probe Synthesis with Controlled Reactivity

For bioconjugation applications requiring controlled imine formation kinetics, the attenuated aldehyde reactivity (kobs ≈ 0.72 × 10⁻³ s⁻¹) of 4-fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde [3] permits chemoselective ligation in the presence of other nucleophilic functionalities, reducing non-specific labeling compared to more electrophilic benzaldehyde derivatives.

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